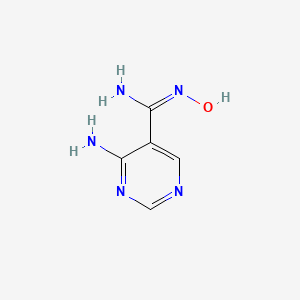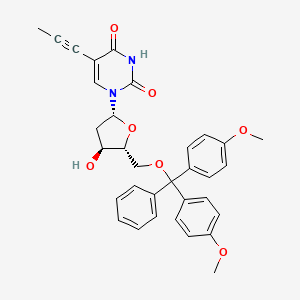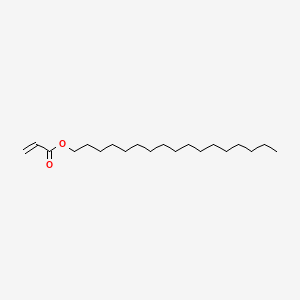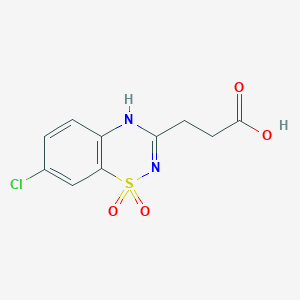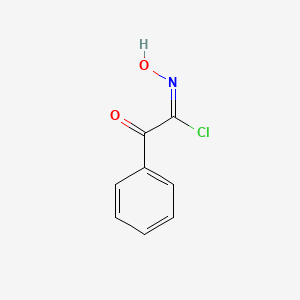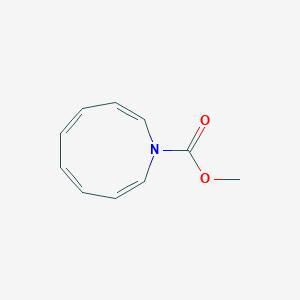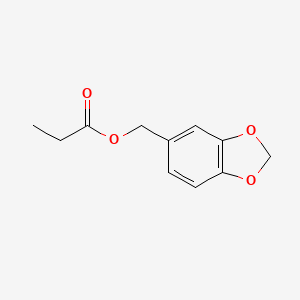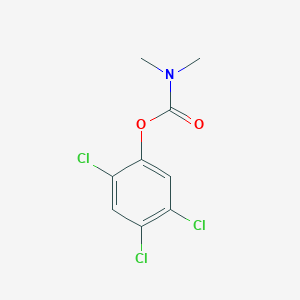
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is an organic compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.524 g/mol . It is a derivative of carbamate, characterized by the presence of three chlorine atoms on the phenyl ring and a dimethyl carbamate group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate typically involves the reaction of 2,4,5-trichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted carbamates or phenols
Applications De Recherche Scientifique
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Investigated for potential therapeutic uses, including as an insecticide and antimicrobial agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, which can result in paralysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,5-Trichlorophenyl-N-methyl carbamate
- 2,4,5-Trichlorophenyl-N,N-diethyl carbamate
- 2,4,5-Trichlorophenyl-N-ethyl-N-methyl carbamate
Comparison
Compared to its similar compounds, 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is unique due to its specific substitution pattern and the presence of the dimethyl carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
6935-06-4 |
|---|---|
Formule moléculaire |
C9H8Cl3NO2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-13(2)9(14)15-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3 |
Clé InChI |
VCSDFCWFZZFAEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


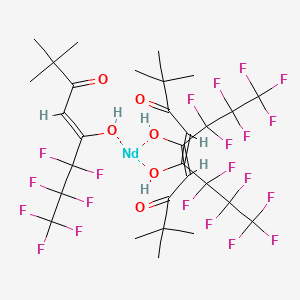
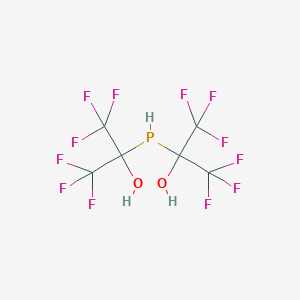
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
